molecular formula C10H11ClN2O B2497389 4-(Azetidin-3-yloxy)benzonitrile hydrochloride CAS No. 1236862-00-2

4-(Azetidin-3-yloxy)benzonitrile hydrochloride

Cat. No.: B2497389
CAS No.: 1236862-00-2
M. Wt: 210.66
InChI Key: JMLTYJWMTBIZMK-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol It is a derivative of benzonitrile, featuring an azetidine ring attached to the benzene ring via an oxygen atom

Scientific Research Applications

4-(Azetidin-3-yloxy)benzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The azetidine ring and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)benzonitrile hydrochloride is unique due to the presence of the azetidine ring attached via an oxygen atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(azetidin-3-yloxy)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10,12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLTYJWMTBIZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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